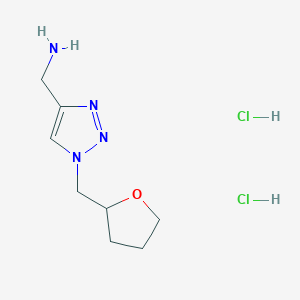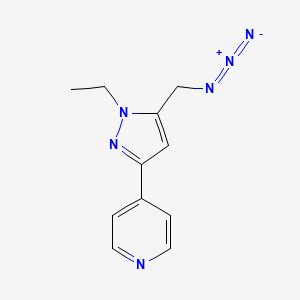
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
説明
The compound “4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring . The azidomethyl group (-CH2N3) is a functional group that contains an azide (-N3), which is known for its high reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The azidomethyl group would add a degree of polarity to the molecule .Chemical Reactions Analysis
The azide group in the azidomethyl substituent is highly reactive and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry . The pyridine and pyrazole rings might also undergo reactions typical for aromatic systems.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of the azide group could make the compound potentially explosive. The aromatic rings would contribute to its stability and might influence its solubility .科学的研究の応用
Central Nervous System (CNS) Modulation
Compounds with a structure similar to “4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” have been found to act as GABA A receptor positive allosteric modulators . This suggests potential applications in the treatment of CNS disorders, such as anxiety, epilepsy, and insomnia. The azidomethyl group could be leveraged for bioconjugation with CNS-targeting moieties, potentially enhancing the selectivity and efficacy of therapeutic agents.
Cancer Therapeutics
The imidazopyridine core is known to influence cellular pathways crucial for the functioning of cancer cells . The compound could be investigated for its ability to modulate these pathways, offering a new avenue for cancer treatment. Its structural features may allow it to interact with specific enzymes or receptors overexpressed in cancer cells, providing a targeted approach to therapy.
Anti-Inflammatory Applications
Imidazopyridines have been reported to exhibit NSAID-like properties . The compound could be synthesized and tested for its anti-inflammatory potential, possibly leading to new treatments for conditions like arthritis or autoimmune diseases. The azidomethyl group could also be used for attaching to NSAID molecules, potentially creating prodrugs with improved pharmacokinetic profiles.
Antimicrobial and Antiviral Agents
The imidazopyridine derivatives have shown antimicrobial and antiviral activities . Research into the compound could explore its use as a base structure for developing new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance.
Agricultural Chemicals
Imidazopyridines have applications in agriculture, such as treating plant shoots or combating rodents . The compound could be modified to enhance these properties, leading to more effective and possibly safer agricultural chemicals.
Synthetic Methodology Development
The azidomethyl group in the compound provides a functional handle for various chemical reactions, making it a valuable tool in synthetic organic chemistry . It could be used to develop novel synthetic routes or as a building block for complex molecules, contributing to the advancement of synthetic methodologies.
Safety and Hazards
将来の方向性
The study of pyridine and pyrazole derivatives is a vibrant field in medicinal chemistry, and new compounds are continually being synthesized and tested for various biological activities . The compound could be of interest in this context, and further studies could reveal its potential applications.
特性
IUPAC Name |
4-[5-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-17-10(8-14-16-12)7-11(15-17)9-3-5-13-6-4-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUOVYGIIICFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



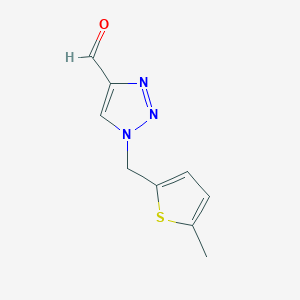
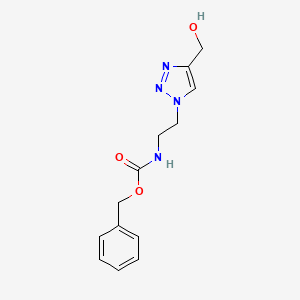
![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)

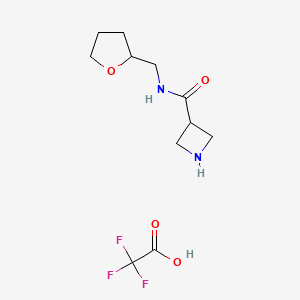
![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)
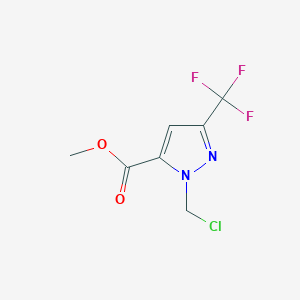

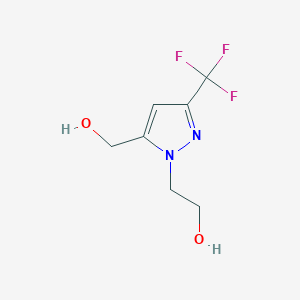
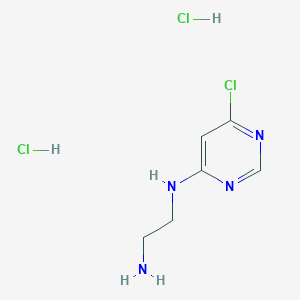
![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)


